

# Application Note: Quantitative Analysis of 2-Chloro-6-methylpyridine-4-carboxylic acid

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## Compound of Interest

**Compound Name:** 2-Chloro-6-methylpyridine-4-carboxylic acid

**Cat. No.:** B1345685

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## Introduction

**2-Chloro-6-methylpyridine-4-carboxylic acid** is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of drug substances. This document provides detailed analytical methods for the quantification of **2-Chloro-6-methylpyridine-4-carboxylic acid** in biological matrices and bulk substances, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-6-methylpyridine-4-carboxylic acid** is presented below. These properties are essential for method development and optimization.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> CINO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	171.58 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	25462-85-5	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	208-212 °C (decomposes)	<a href="#">[2]</a>
Appearance	Solid	<a href="#">[2]</a>
SMILES	Cc1cc(C(=O)O)cc(Cl)n1	<a href="#">[1]</a>
InChI Key	ZGZMEKHQIZSZOH-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

## Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analytical methods described in this document. These values are provided as a general guide and may vary depending on the specific instrumentation and laboratory conditions.

Parameter	HPLC-UV Method	LC-MS/MS Method
Linearity (R <sup>2</sup> )	> 0.995	> 0.998
Limit of Detection (LOD)	50 ng/mL	0.1 ng/mL
Limit of Quantification (LOQ)	150 ng/mL	0.5 ng/mL
Intra-day Precision (%RSD)	< 5%	< 10%
Inter-day Precision (%RSD)	< 8%	< 15%
Accuracy/Recovery (%)	95 - 105%	90 - 110%

## Experimental Protocols

### Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **2-Chloro-6-methylpyridine-4-carboxylic acid** in bulk material or relatively clean sample matrices.

## 1. Materials and Reagents

- **2-Chloro-6-methylpyridine-4-carboxylic acid** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (reagent grade)
- 0.45  $\mu\text{m}$  syringe filters

## 2. Instrumentation

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ )

## 3. Chromatographic Conditions

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:
  - 0-2 min: 10% B
  - 2-10 min: 10% to 90% B
  - 10-12 min: 90% B
  - 12-12.1 min: 90% to 10% B

- 12.1-15 min: 10% B
- Flow Rate: 1.0 mL/min
- Injection Volume: 10  $\mu$ L
- Column Temperature: 30 °C
- UV Detection: 275 nm

#### 4. Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **2-Chloro-6-methylpyridine-4-carboxylic acid** reference standard in 10 mL of methanol.
- Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1  $\mu$ g/mL to 100  $\mu$ g/mL.
- Sample Preparation: Dissolve the sample in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45  $\mu$ m syringe filter before injection.

#### 5. Data Analysis

- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
- Determine the concentration of **2-Chloro-6-methylpyridine-4-carboxylic acid** in the samples by interpolating their peak areas from the calibration curve.

## Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of **2-Chloro-6-methylpyridine-4-carboxylic acid** in complex biological matrices such as plasma or urine.[\[3\]](#)[\[4\]](#)

## 1. Materials and Reagents

- **2-Chloro-6-methylpyridine-4-carboxylic acid** reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Trichloroacetic acid (TCA) or other protein precipitation agents

## 2. Instrumentation

- UHPLC or HPLC system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m)

## 3. Chromatographic Conditions

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:
  - 0-0.5 min: 5% B
  - 0.5-3.0 min: 5% to 95% B
  - 3.0-3.5 min: 95% B

- 3.5-3.6 min: 95% to 5% B

- 3.6-5.0 min: 5% B

- Flow Rate: 0.4 mL/min

- Injection Volume: 5  $\mu$ L

- Column Temperature: 40 °C

#### 4. Mass Spectrometer Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Scan Type: Multiple Reaction Monitoring (MRM)

- Precursor Ion (Q1): m/z 172.0 (for [M+H]<sup>+</sup>)

- Product Ions (Q3): To be determined by direct infusion of the standard. Plausible fragments would result from the loss of CO<sub>2</sub> (m/z 128.0) or other characteristic fragments.

- Collision Energy (CE) and other MS parameters: Optimize by infusing the standard solution.

#### 5. Sample Preparation (Protein Precipitation)

- To 100  $\mu$ L of plasma sample, add 200  $\mu$ L of ice-cold acetonitrile containing the internal standard.

- Vortex for 1 minute to precipitate proteins.

- Centrifuge at 10,000 x g for 10 minutes at 4 °C.

- Transfer the supernatant to a clean tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase.

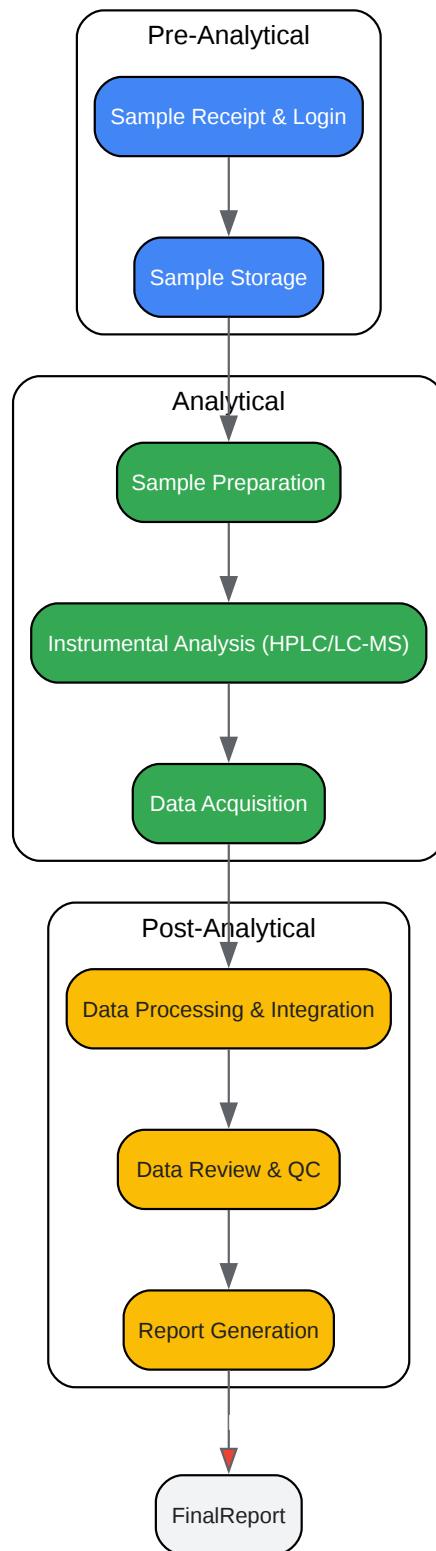
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

## 6. Data Analysis

- Quantify the analyte using the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
- Determine the concentration of **2-Chloro-6-methylpyridine-4-carboxylic acid** in the samples from the calibration curve.

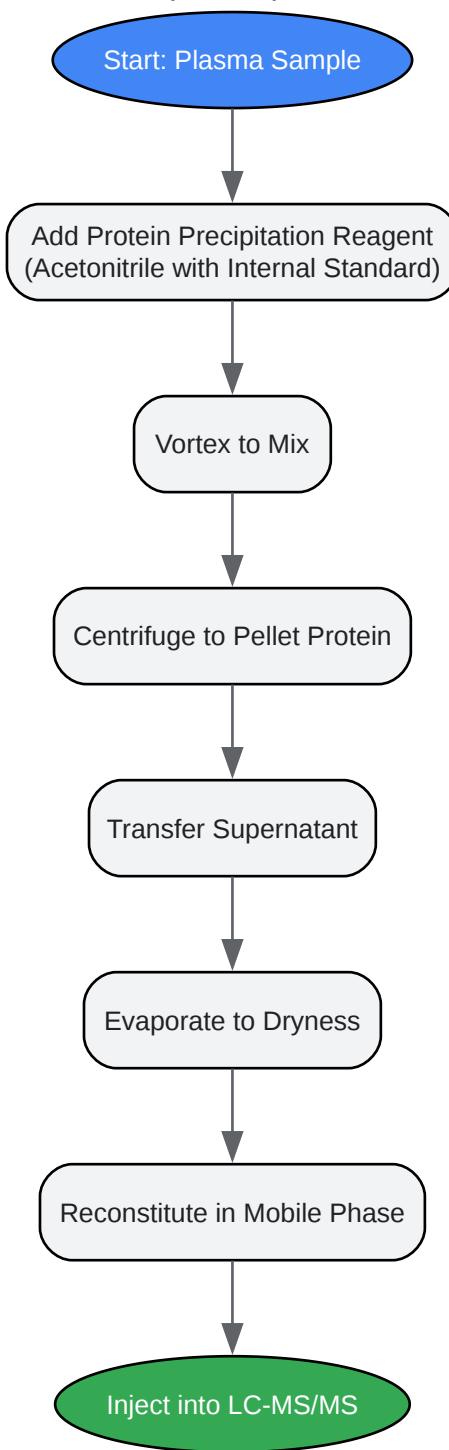
## Visualizations

## General Analytical Workflow

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Caption: General workflow for sample analysis from receipt to reporting.

## LC-MS/MS Sample Preparation Workflow

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Caption: Step-by-step workflow for plasma sample preparation for LC-MS/MS analysis.

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